Diethyl spiro[3.3]heptane-2,2-dicarboxylate

Medicinal Chemistry Bioisosteres Fragment-Based Drug Discovery

Diethyl spiro[3.3]heptane-2,2-dicarboxylate (CAS 64775-96-8) is a spirocyclic diester belonging to the spiro[3.3]heptane class of compounds. Its rigid, three-dimensional scaffold is a saturated, sp3-rich (Fsp3 = 1.0) bioisostere of the benzene ring.

Molecular Formula C13H20O4
Molecular Weight 240.299
CAS No. 64775-96-8
Cat. No. B2906063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl spiro[3.3]heptane-2,2-dicarboxylate
CAS64775-96-8
Molecular FormulaC13H20O4
Molecular Weight240.299
Structural Identifiers
SMILESCCOC(=O)C1(CC2(C1)CCC2)C(=O)OCC
InChIInChI=1S/C13H20O4/c1-3-16-10(14)13(11(15)17-4-2)8-12(9-13)6-5-7-12/h3-9H2,1-2H3
InChIKeyRYNGLMJYZDBNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl spiro[3.3]heptane-2,2-dicarboxylate (CAS 64775-96-8): A sp3-Rich spiro[3.3]heptane Diester Building Block for Bioisosteric Replacement in Medicinal Chemistry and Material Science


Diethyl spiro[3.3]heptane-2,2-dicarboxylate (CAS 64775-96-8) is a spirocyclic diester belonging to the spiro[3.3]heptane class of compounds. Its rigid, three-dimensional scaffold is a saturated, sp3-rich (Fsp3 = 1.0) bioisostere of the benzene ring [1][2]. This compound serves as a versatile precursor to spiro[3.3]heptane-2,2-dicarboxylic acid (CAS 64775-97-9) and is a key monomer in the synthesis of spiropolymers [3]. The spiro[3.3]heptane core has gained significant traction in early-stage drug discovery as a template for fragment development and as a means to access unique, nonplanar chemical space [1][2].

Why Generic Spiro[3.3]heptane or Acyclic Diester Substitution Fails to Recapitulate the Specific Utility of Diethyl spiro[3.3]heptane-2,2-dicarboxylate


Simply replacing Diethyl spiro[3.3]heptane-2,2-dicarboxylate with a generic spiro[3.3]heptane scaffold or an acyclic diester overlooks its precise, quantifiable structural and functional advantages. The spiro[3.3]heptane core is a rigid, three-dimensional saturated benzene bioisostere that provides a unique, nonplanar geometry with non-coplanar exit vectors, which is distinct from the planar benzene ring (Fsp3 = 0 vs. Fsp3 = 1.0) and enables the exploration of new chemical space [1][2]. Furthermore, the 2,2-geminal diester substitution pattern on this specific scaffold is crucial for its role as a monomer precursor in polymer synthesis and as a key intermediate in the preparation of spiro[3.3]heptane-2,2-dicarboxylic acid, a versatile ligand for metal-organic frameworks (MOFs) [3]. Replacing it with the 2,6-regioisomer, a different ester, or a non-spirocyclic diester fundamentally alters its geometric properties and synthetic utility, compromising its performance in applications requiring a precise 2,2-substitution pattern and a rigid, saturated 3D framework.

Quantitative Differentiation of Diethyl spiro[3.3]heptane-2,2-dicarboxylate: A Comparative Evidence Guide


Fsp3 and Structural Isomer Space: Spiro[3.3]heptane Core vs. Benzene Ring

The spiro[3.3]heptane core of Diethyl spiro[3.3]heptane-2,2-dicarboxylate provides a saturated, three-dimensional scaffold with a fraction of sp3 carbons (Fsp3) of 1.0. In contrast, the planar benzene ring, a common comparator in drug design, has an Fsp3 of 0. This increase in Fsp3 is correlated with enhanced key ADME profiles, including solubility, permeability, and metabolic stability [1]. Furthermore, while a disubstituted benzene derivative has only 3 possible isomers, the spiro[3.3]heptane core allows for 18 distinct ways to arrange two different substituents around its separate rings, and all 18 are chiral, enabling a more comprehensive exploration of chemical space [2].

Medicinal Chemistry Bioisosteres Fragment-Based Drug Discovery

Lipophilicity Modulation: Azaspiro[3.3]heptane vs. Morpholine/Piperidine/Piperazine

In a medicinal chemistry context, replacing a morpholine, piperidine, or piperazine with an azaspiro[3.3]heptane generally lowers the measured distribution coefficient at pH 7.4 (logD7.4). Introducing a spirocyclic center lowered logD7.4 by as much as -1.0 relative to the parent heterocycle [1]. An exception is noted for N-linked 2-azaspiro[3.3]heptane, where logD7.4 increased by as much as +0.5 [1]. This is a class-level inference for the spiro[3.3]heptane core, which applies to derivatives like Diethyl spiro[3.3]heptane-2,2-dicarboxylate.

Medicinal Chemistry Physicochemical Properties ADME

Bioisosteric Validation in Drug Analogs: Spiro[3.3]heptane Core Replacing Benzene in Sonidegib, Vorinostat, and Benzocaine

The spiro[3.3]heptane core, with its non-coplanar exit vectors, has been validated as a saturated benzene bioisostere by its incorporation into three established drugs: sonidegib (anticancer, replacing the meta-benzene), vorinostat (anticancer, replacing the phenyl ring), and benzocaine (anesthetic, replacing the para-benzene) [1]. The resulting patent-free saturated analogs demonstrated high potency in the corresponding biological assays [1].

Medicinal Chemistry Drug Discovery Bioisosteres

Regioisomeric Specificity: Diethyl spiro[3.3]heptane-2,2-dicarboxylate vs. Diethyl spiro[3.3]heptane-2,6-dicarboxylate

Diethyl spiro[3.3]heptane-2,2-dicarboxylate (CAS 64775-96-8) is a geminal diester, while Diethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 132616-34-3) is a 1,5-disubstituted diester . The 2,2-geminal diester is specifically cited as a crucial monomer precursor for the synthesis of polyspirocyclobutanes and related spiropolymers [1]. The 2,6-regioisomer is also available and has been used for chiral resolution and other applications [2]. Substituting the 2,6-regioisomer for the 2,2-regioisomer in polymerization would result in a fundamentally different polymer backbone and properties, as the geminal substitution is key to the monomer's reactivity and the resulting polymer's structure.

Synthetic Chemistry Polymer Science Building Blocks

Metabolic Stability via Bioisosteric Replacement: Azaspiro[3.3]heptane vs. Piperidine

Replacing a six-membered heterocycle like piperidine with an azaspiro[3.3]heptane framework has been reported to increase metabolic stability of the parent molecule while maintaining its biological activity [1][2]. For example, incorporation of the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine, instead of the piperidine fragment, resulted in a new patent-free analogue with high activity [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Optimal Research and Industrial Applications for Diethyl spiro[3.3]heptane-2,2-dicarboxylate Driven by Quantitative Evidence


Medicinal Chemistry: Spiro[3.3]heptane Core as a Saturated Benzene Bioisostere in Drug Discovery

Given its validated role as a saturated benzene bioisostere with a high Fsp3 (1.0) [1] and demonstrated retention of biological activity in drug analogs like sonidegib, vorinostat, and benzocaine [2], Diethyl spiro[3.3]heptane-2,2-dicarboxylate is a critical building block. It enables the synthesis of novel, patent-free analogs of existing drugs or new chemical entities. Its use can lead to compounds with potentially improved ADME profiles, including enhanced solubility and metabolic stability [1][3].

Material Science: Monomer Precursor for Spiropolymer Synthesis

Literature specifically identifies Diethyl spiro[3.3]heptane-2,2-dicarboxylate as a key monomer precursor for the synthesis of polyspirocyclobutanes and other spiropolymers with unique high-temperature properties [4]. This is in contrast to its 2,6-regioisomer, which is not cited for this application. Procuring this specific 2,2-geminal diester is therefore essential for polymer chemists aiming to synthesize these specialized materials.

Synthetic Chemistry: Versatile Intermediate for Spiro[3.3]heptane-2,2-dicarboxylic Acid and Derivatives

Diethyl spiro[3.3]heptane-2,2-dicarboxylate serves as a direct precursor to spiro[3.3]heptane-2,2-dicarboxylic acid . This diacid is a versatile ligand for the construction of metal-organic frameworks (MOFs) due to its rigid spirocyclic structure . The diester is also a starting material for the synthesis of a wide range of mono- and bifunctional building blocks, including amines, alcohols, and boronate esters, as demonstrated in the synthesis of fluorinated and trifluoromethylated analogs [5][6].

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